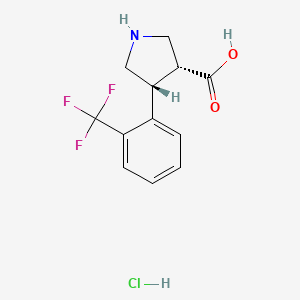
4-Bromo-2-isopropyl-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-isopropyl-1-methylbenzene is an organic compound with the molecular formula C10H13Br. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropyl group, and a methyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-isopropyl-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-isopropyl-1-methylbenzene (also known as cumene) using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:
Formation of the Electrophile: Bromine reacts with the catalyst to form the bromine cation (Br+).
Electrophilic Attack: The bromine cation attacks the benzene ring, forming a sigma complex.
Deprotonation: The sigma complex loses a proton to regenerate the aromatic system, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-isopropyl-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the isopropyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the isopropyl group.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed to reduce the compound.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-hydroxy-2-isopropyl-1-methylbenzene when using NaOH.
Oxidation: Products include 4-bromo-2-isopropyl-1-methylbenzyl alcohol or 4-bromo-2-isopropyl-1-methylbenzaldehyde.
Reduction: Products include 2-isopropyl-1-methylbenzene.
Scientific Research Applications
4-Bromo-2-isopropyl-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-isopropyl-1-methylbenzene in chemical reactions involves its role as an electrophile in electrophilic aromatic substitution reactions. The bromine atom, being electron-withdrawing, makes the benzene ring more susceptible to nucleophilic attack. The isopropyl and methyl groups can influence the reactivity and orientation of further substitutions on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-isopropyl-1-methylbenzene: Similar structure but different substitution pattern.
4-Bromo-2-methyl-1-isopropylbenzene: Similar structure but different substitution pattern.
4-Bromo-1-methyl-2-isopropylbenzene: Similar structure but different substitution pattern.
Uniqueness
4-Bromo-2-isopropyl-1-methylbenzene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of both an isopropyl and a methyl group on the benzene ring can lead to unique steric and electronic effects, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C10H13Br |
|---|---|
Molecular Weight |
213.11 g/mol |
IUPAC Name |
4-bromo-1-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13Br/c1-7(2)10-6-9(11)5-4-8(10)3/h4-7H,1-3H3 |
InChI Key |
XBUMSHQJGKOLGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


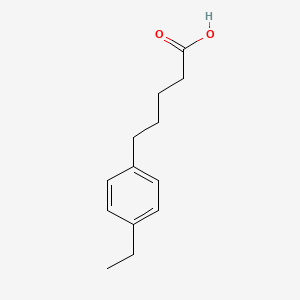
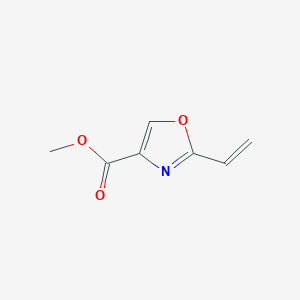
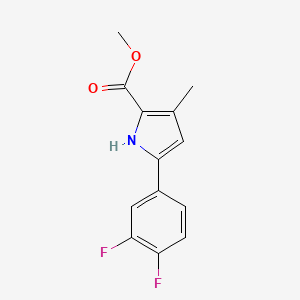
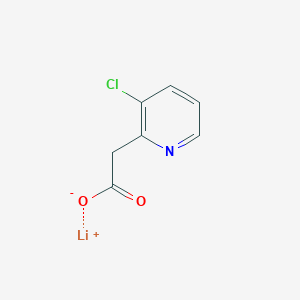
![6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667044.png)
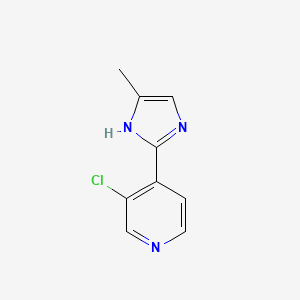
![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran] hydrochloride](/img/structure/B13667063.png)
![7-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667069.png)
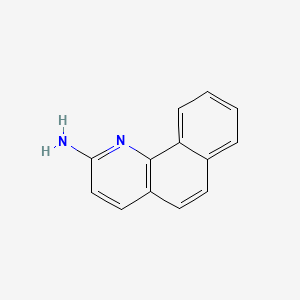
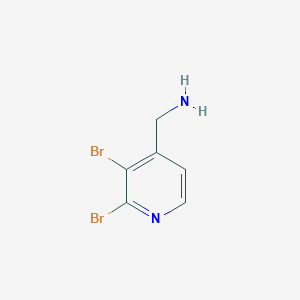
![2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13667087.png)
![8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667088.png)
